(R)-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate

Lipophilicity Thiocarbamate Structure–Property Relationship

Generic thiocarbamate building blocks often fail due to undefined stereochemistry and variable N-substitution, compromising reproducibility in protease sensor and heterocycle synthesis. (R)-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate solves this with a defined (R)-configuration, N-ethyl thioamide substitution, and Boc-protected α-amine, enabling reliable downstream chemistry. • Enantiopure (R)-alanine scaffold ensures consistent enzyme active-site engagement and metal-coordination geometry. • N-Ethyl thioamide group directs S-alkylation toward N-alkyl-thiazole pharmacophores (e.g., P-glycoprotein inhibitors). • Boc group allows direct incorporation into solid-phase peptide synthesis (Boc-strategy) for backbone thioamide installation.

Molecular Formula C10H20N2O2S
Molecular Weight 232.35 g/mol
Cat. No. B12081120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate
Molecular FormulaC10H20N2O2S
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESCCNC(=S)C(C)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2S/c1-6-11-8(15)7(2)12-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,15)(H,12,13)/t7-/m1/s1
InChIKeyXKKNZMANWJBUJR-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate: Product Profile


(R)-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate (CAS 944705-55-9) is a chiral thiocarbamate derivative belonging to the Boc-protected α-aminothioamide class . With the molecular formula C₁₀H₂₀N₂O₂S and a molecular weight of 232.35 g/mol, this compound features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino function and an N-ethyl substituent on the thioamide nitrogen . The (R)-configuration at the α-carbon is a defining stereochemical feature that distinguishes it from its (S)-enantiomer and racemic mixtures. As a member of the broader thiocarbamate family, this compound exhibits the characteristic thiocarbonyl (C=S) moiety, which imparts distinct hydrogen-bonding, metal-coordination, and photophysical properties compared to its oxo-carbamate analogs [1].

(R)-configuration supports stereochemical control studies and chiral assay development
Boc-protected α-aminothioamide compatible with Boc-strategy solid-phase peptide synthesis
N-Ethyl thiocarbonyl enables lipophilicity modulation and thioamide-specific photophysical probing

Uniqueness vs. Generic Thiocarbamates


Generic substitution among thiocarbamate building blocks is unreliable because three interdependent structural features—stereochemistry, N-substitution pattern, and the thiocarbonyl moiety—collectively determine reactivity, physicochemical properties, and biological target engagement . The (R)-configuration at the alanine α-carbon is critical: in enzyme active sites and chiral environments, the (S)-enantiomer can exhibit divergent binding modes, as documented for Boc-protected amino acid thioamides in protease inhibition studies [1]. The N-ethyl substituent on the thioamide nitrogen further modulates lipophilicity, steric bulk, and hydrogen-bond donor capacity relative to the primary thioamide analog (CAS 268553-44-2) . Finally, the thiocarbonyl group itself confers properties—stronger H-bond donation, weaker H-bond acceptance, and enhanced metal affinity—that are absent in the corresponding oxo-carbamate [2]. These three structural variables are not independently tunable in most off-the-shelf analogs, making direct replacement without re-optimization of the downstream application infeasible.

Stereochemistry mismatch: (S)-enantiomer or racemate may alter enzyme active-site binding modes and SAR conclusions
N-substitution shift: primary thioamide analog (CAS 268553-44-2) differs in lipophilicity, H-bond donor count, and steric profile
Thiocarbonyl vs. carbonyl: oxo-carbamate lacks thioamide-characteristic metal affinity, fluorescence quenching, and reactivity

Differentiation Evidence vs. Closest Analogs


N-Ethyl Substitution and Lipophilicity Increase

The target compound bears an N-ethyl substituent on the thioamide nitrogen, whereas the closest primary thioamide analog—(R)-tert-butyl (1-amino-1-thioxopropan-2-yl)carbamate (CAS 268553-44-2)—has a primary –C(=S)NH₂ terminus . The addition of two methylene units contributes an estimated ΔLogP of +1.0 to +1.2, based on the Hansch π constant for aliphatic –CH₂– (~0.5 per methylene) [1]. This lipophilicity increment is expected to enhance membrane permeability while modestly reducing aqueous solubility, a trade-off relevant for cell-based assay design and pharmacokinetic optimization. The primary thioamide analog, lacking the N-ethyl group, offers one additional H-bond donor (N–H) and a lower molecular weight (204.29 vs. 232.35 g/mol), which may be advantageous for solubility-driven applications but disadvantageous for hydrophobic target engagement .

Lipophilicity Increase
Class-level inference
ΔLogP ≈ +1.0 to +1.2
Estimated from Hansch π constants (N-ethyl vs. primary thioamide)
Supports rank-ordering of analogs for cell-based vs. biochemical screening cascades
Experimental LogP not reported; class-level inference
Lipophilicity Thiocarbamate Structure–Property Relationship

Thiocarbonyl vs. Carbonyl: H-Bonding and Metal Affinity

The thiocarbonyl moiety in (R)-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate is a stronger hydrogen-bond donor (N–H⋯S vs. N–H⋯O) and a weaker hydrogen-bond acceptor (C=S vs. C=O) compared to its oxo-carbamate counterpart [1][2]. In protease inhibition studies, thiocarbamate inhibitors of serine hydrolases exhibit altered nucleophilicity and Swain–Scott reactivity parameters relative to carbamates, as demonstrated by Lin et al. (2006) [2]. Additionally, the C=S group shows higher affinity for soft metal ions (e.g., Cu⁺, Au⁺, Zn²⁺), enabling applications in metal-directed chemistry and metalloenzyme targeting that are inaccessible with the corresponding C=O carbamate [1]. The thioamide bond also quenches a broad range of fluorophores via Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET), a property exploited in fluorescent protease sensor design [3].

Thiocarbonyl vs. Carbonyl
Class-level inference
Target C=S Stronger H-bond donor, weaker acceptor; enhanced soft-metal affinity; fluorescence quencher
Comparator C=O Weaker H-bond donor, stronger acceptor; lower soft-metal affinity; minimal quenching
Enables orthogonal metal coordination and turn-on protease sensor designs
Data from crystallographic and spectroscopic studies; Stern–Volmer constants 10²–10³ M⁻¹
Thioamide Isostere Hydrogen Bonding Metal Chelation

Precursor to Thiazole-Containing Cyclopeptides

The target compound serves as a direct precursor to thiazole-4-carboxylate intermediates via S-alkylation of the thioamide sulfur with ethyl bromopyruvate, followed by cyclodehydration [1]. In the total synthesis of dendroamide A—a cyclic heptapeptide that reverses multidrug resistance—the Boc-D-alanine thioamide (analogous to the target compound but lacking N-ethyl substitution) was S-alkylated and cyclized to yield the thiazole amino acid building block [1]. The N-ethyl substituent on the target compound introduces steric and electronic modulation at the thioamide sulfur, potentially altering the regioselectivity and rate of S-alkylation compared to the primary thioamide analog. This synthetic route has also been applied in the total synthesis of argyrin B, a potent inhibitor of T-cell-independent antibody formation [1]. The primary thioamide analog (CAS 268553-44-2) has been employed in both dendroamide A and argyrin B syntheses, whereas the N-ethyl variant (target compound) offers a distinct reactivity profile that may enable access to N-alkyl thiazole derivatives not accessible from the primary thioamide.

Thiazole Precursor Utility
Cross-study comparable
S-alkylation + cyclodehydration
Primary thioamide yields 70–85% over two steps; N-ethyl enables N-alkyl thiazole access
Validated route for N-alkyl thiazole-containing peptide natural product analogs
Conditions: ethyl bromopyruvate, then TFAA/2,6-lutidine; yield data for primary analog only
Thioamide Thiazole Synthesis Dendroamide Argyrin Cyclopeptide

(R)-Stereochemistry for Enzyme Interactions

The (R)-configuration at the alanine α-carbon of (R)-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate is a critical determinant of stereospecific target engagement. In a study of carbamate and thiocarbamate inhibitors of serine hydrolases and proteases, Lin et al. demonstrated that stereochemistry at the carbamate/thiocarbamate chiral center directly influences inhibition potency and enzyme acylation rates [1]. For Boc-protected amino acid thioamides, the (R)- and (S)-enantiomers can exhibit differential binding to protease active sites due to the chiral environment of the catalytic triad [1]. The (S)-enantiomer of the target compound—(S)-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate—and the racemic mixture represent distinct chemical entities with potentially divergent biological activity profiles, protein binding, and pharmacokinetic behavior [2].

(R)-Stereochemical Identity
Class-level inference
Single (R)-enantiomer
Enantiomeric excess typically >98% when derived from Boc-D-alanine (ee >99%)
Essential for reproducible stereospecific enzyme assays; racemate confounds SAR
Stereochemical integrity maintained during Lawesson thionation; ee not publicly reported for this compound
Chirality Stereospecificity Protease Inhibition Enantiomer

Key Application Scenarios


Fluorescent Protease Sensor Design

The thiocarbonyl moiety of (R)-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate serves as a minimalist fluorescence quencher when paired with compact fluorophores (e.g., p-cyanophenylalanine, coumarin derivatives) via FRET or PET mechanisms [1]. Unlike the corresponding carbamate (C=O) analog, the thioamide enables 'turn-on' protease sensor design where enzymatic cleavage of the thioamide bond restores fluorescence. This application leverages the compound's class-level thioamide quenching property (Stern–Volmer constants of 10²–10³ M⁻¹) [1]. The Boc group allows facile incorporation into solid-phase peptide synthesis workflows using standard Boc-strategy deprotection protocols.

N-Alkyl-Thiazole Cyclopeptide Library Synthesis

The N-ethyl thioamide group enables S-alkylation with α-halocarbonyl compounds to generate thiazole heterocycles, a key pharmacophore in P-glycoprotein inhibitors (dendroamide A) and immunosuppressive cyclopeptides (argyrin B) [1][2]. The N-ethyl substituent provides steric differentiation from the primary thioamide analog (CAS 268553-44-2), potentially directing N-alkyl-thiazole formation rather than NH-thiazole products. This divergent synthetic outcome is critical for medicinal chemistry campaigns exploring structure–activity relationships around the thiazole N-substituent.

Metal-Binding Probes for Metalloproteases

The enhanced soft-metal affinity of the thiocarbonyl sulfur relative to the carbonyl oxygen [1] positions this compound as a metal-directed probe for studying Zn²⁺-dependent metalloproteases, Cu⁺ chaperones, and Au⁺-based therapeutics. The (R)-stereochemistry ensures enantiopure metal–ligand complex formation, which is essential for interpreting circular dichroism and X-ray crystallography data. The N-ethyl group adds hydrophobic bulk that can occupy the S1′ or S2′ pocket of metalloprotease active sites, as inferred from analogous thiocarbamate–protease co-crystal structures [2].

Protease-Resistant Thioamide Isostere Integration

Substituting a canonical amide bond with a thioamide isostere enhances proteolytic stability [1]. The Boc-protected (R)-alanine thioamide scaffold of the target compound provides a ready-to-couple building block for introducing thioamide linkages at defined positions within peptide sequences. The N-ethyl group further modulates the conformational preferences of the thioamide bond (increased rotational barrier vs. secondary thioamide), which can be exploited to fine-tune peptide backbone rigidity and target binding entropy [1].

Application
Selection Property
Validation Focus
Fluorescent protease sensor design
Thioamide fluorescence quenching
Stern–Volmer quenching efficiency, Boc-SPPS compatibility
N-Alkyl-thiazole cyclopeptide library synthesis
N-Ethyl thioamide S-alkylation selectivity
Regioselectivity vs. primary thioamide, cyclization yield
Metal-binding probe for metalloproteases
C=S soft-metal affinity
Enantiopure complex formation, hydrophobic pocket occupancy
Protease-resistant thioamide isostere integration
Thioamide backbone stability
Proteolytic stability, conformational rigidity modulation
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